

1-phenyl-1H-pyrazole-4-carbonitrile CAS number 709-04-6

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Compound of Interest

Compound Name: 1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1353532

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An In-depth Technical Guide to **1-Phenyl-1H-pyrazole-4-carbonitrile** (CAS 709-04-6)

Abstract

This technical guide provides a comprehensive overview of **1-phenyl-1H-pyrazole-4-carbonitrile**, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into its fundamental physicochemical properties, detailed synthetic methodologies with mechanistic explanations, spectroscopic characterization, chemical reactivity, and significant applications in drug discovery and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to facilitate its synthesis and utilization in a laboratory setting.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.^{[1][2]} Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other aromatic systems have established it as a "privileged scaffold".^[3] This motif is integral to numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the insecticide Fipronil, highlighting its broad therapeutic and agrochemical relevance.^{[3][4]}

Within this important class of compounds, **1-phenyl-1H-pyrazole-4-carbonitrile** (CAS: 709-04-6) emerges as a particularly versatile synthetic intermediate. The presence of the phenyl group at the N1 position, combined with the reactive carbonitrile functionality at the C4 position, provides a platform for extensive chemical modification. This allows for the systematic exploration of chemical space, making it an invaluable precursor for generating libraries of novel compounds in drug discovery programs and for developing advanced materials.^{[5][6]} This guide will explore the synthesis, properties, and applications of this pivotal molecule.

Physicochemical and Structural Properties

A clear understanding of a compound's physical properties is essential for its handling, reaction setup, and purification. The key properties of **1-phenyl-1H-pyrazole-4-carbonitrile** are summarized below.

Property	Value	Source(s)
CAS Number	709-04-6	^{[7][8][9]}
Molecular Formula	C ₁₀ H ₇ N ₃	^[9]
Molecular Weight	169.18 g/mol	^[9]
Appearance	Solid (form may vary)	
Boiling Point	321.2 °C at 760 mmHg	^[9]
Density	1.137 g/cm ³	^[9]
Flash Point	148.1 °C	^[9]
InChI Key	FWRDIFYXFASWTM-UHFFFAOYSA-N	^[7]
SMILES	<chem>C1=CC=C(C=C1)N2C=C(C=N2)C#N</chem>	^[7]

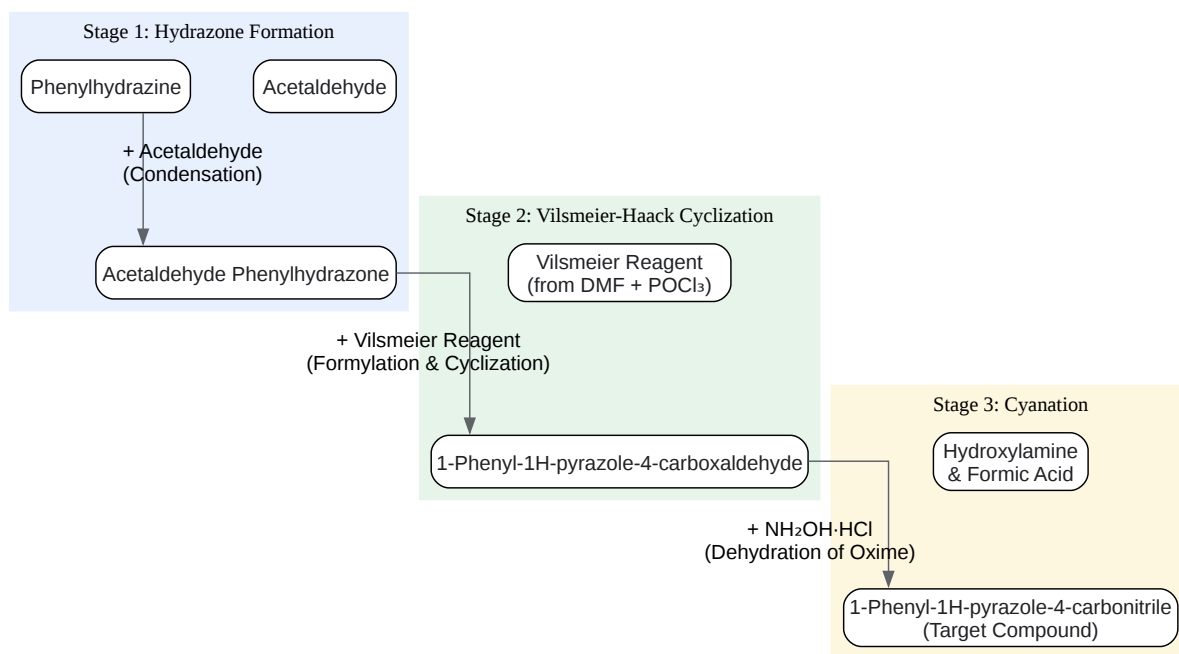
Synthesis and Mechanistic Insights

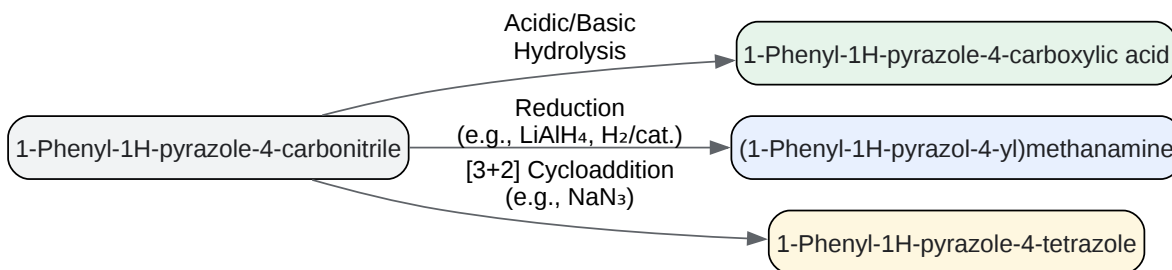
The construction of the 1,4-disubstituted pyrazole core can be achieved through several strategies. A highly effective and widely documented method involves the Vilsmeier-Haack

reaction on an appropriate phenylhydrazone, followed by conversion of the resulting aldehyde to the nitrile.^{[10][11][12]} This approach is favored for its reliability and use of readily available starting materials.

Synthetic Workflow: Vilsmeier-Haack Approach

The synthesis can be logically broken down into three primary stages: formation of the hydrazone precursor, the Vilsmeier-Haack cyclization to form the pyrazole-4-carboxaldehyde, and the final conversion to the target carbonitrile.





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